

Spectroscopic Profile of DL-beta-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **DL-beta-Phenylalanine**

Cat. No.: **B167947**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **DL-beta-Phenylalanine** (DL-3-amino-3-phenylpropanoic acid), a non-proteinogenic β -amino acid. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Introduction

DL-beta-Phenylalanine, with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol, is a racemic mixture of the R and S enantiomers of 3-amino-3-phenylpropanoic acid[1][2][3]. As a structural isomer of the common alpha-amino acid phenylalanine, it exhibits distinct chemical and biological properties, making it a molecule of interest in various fields, including medicinal chemistry and peptide research. Accurate spectroscopic data is fundamental for its identification, purity assessment, and structural elucidation in various experimental contexts.

Spectroscopic Data

The following sections present the key spectroscopic data for **DL-beta-Phenylalanine** in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **DL-beta-Phenylalanine**.

Table 1: ¹H NMR Spectroscopic Data of **DL-beta-Phenylalanine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.3	m	Aromatic protons (C ₆ H ₅)
~4.4	t	Methine proton (CH-NH ₂)
~2.7	d	Methylene protons (CH ₂)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data of **DL-beta-Phenylalanine**

Chemical Shift (δ) ppm	Assignment
~175	Carboxylic acid carbon (COOH)
~140	Aromatic quaternary carbon (C-ipso)
~129	Aromatic methine carbons (CH)
~128	Aromatic methine carbons (CH)
~127	Aromatic methine carbons (CH)
~53	Methine carbon (CH-NH ₂)
~43	Methylene carbon (CH ₂)

Note: As **DL-beta-Phenylalanine** is a racemic mixture, the ¹³C NMR spectrum is identical to that of the individual enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **DL-beta-Phenylalanine** are presented in Table 3.

Table 3: Key IR Absorption Bands of **DL-beta-Phenylalanine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Broad	O-H stretch (carboxylic acid), N-H stretch (amine)
~3060, ~3030	Medium	Aromatic C-H stretch
~2960-2930	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1490	Medium-Strong	C=C stretch (aromatic ring)
~1580	Medium	N-H bend (amine)
~1450	Medium	C-H bend (aliphatic)
~1230	Medium	C-O stretch (carboxylic acid)
~740, ~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The major fragments observed in the electron ionization (EI) mass spectrum of a related isomer, DL-alpha-phenylalanine, are listed in Table 4 for comparative purposes, as a specific fragmentation pattern for **DL-beta-phenylalanine** was not readily available. The molecular ion peak for **DL-beta-phenylalanine** would be expected at m/z 165.

Table 4: Major Mass Fragments of DL-alpha-Phenylalanine (for comparison)

m/z	Proposed Fragment
165	$[M]^+$ (Molecular ion)
120	$[M - COOH]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
74	$[CH(NH_2)COOH]^+$

Source: Data derived from NIST WebBook for DL-Phenylalanine[4]. The fragmentation of **DL-beta-phenylalanine** is expected to show some differences due to the different substitution pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **DL-beta-Phenylalanine**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **DL-beta-Phenylalanine** in a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., $-OH$, $-NH_2$).
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.

- Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Acquire the ^{13}C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of **DL-beta-Phenylalanine**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **DL-beta-Phenylalanine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **DL-beta-Phenylalanine**.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of **DL-beta-Phenylalanine** in a suitable volatile solvent (e.g., methanol, water).
 - For techniques like Electrospray Ionization (ESI), the sample is introduced as a dilute solution. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.
- Instrument Setup:
 - Use a mass spectrometer with an appropriate ionization source (e.g., EI or ESI).
 - Calibrate the mass analyzer using a known standard.
 - Set the instrument parameters, including ionization energy (for EI), ion source temperature, and mass range to be scanned.

- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum.
- Data Processing:
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **DL-beta-Phenylalanine**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **DL-beta-Phenylalanine**. For specific applications, further experimental

optimization and data analysis may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-β-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-Phenylalanine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of DL-beta-Phenylalanine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167947#spectroscopic-data-of-dl-beta-phenylalanine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com